molecular formula C9H12F3NS2 B14208650 (4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole CAS No. 824391-35-7

(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole

Cat. No.: B14208650
CAS No.: 824391-35-7
M. Wt: 255.3 g/mol
InChI Key: LNCMAKRNIHHKCW-ZCFIWIBFSA-N
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Description

(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a thiazole ring, an ethyl group, and a trifluorobut-3-en-1-yl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • (4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole
  • (4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole
  • (4R)-4-Propyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

824391-35-7

Molecular Formula

C9H12F3NS2

Molecular Weight

255.3 g/mol

IUPAC Name

(4R)-4-ethyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C9H12F3NS2/c1-2-6-5-15-9(13-6)14-4-3-7(10)8(11)12/h6H,2-5H2,1H3/t6-/m1/s1

InChI Key

LNCMAKRNIHHKCW-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@@H]1CSC(=N1)SCCC(=C(F)F)F

Canonical SMILES

CCC1CSC(=N1)SCCC(=C(F)F)F

Origin of Product

United States

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